molecular formula C10H21ClN2O B13596834 (2S)-2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride

(2S)-2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride

Cat. No.: B13596834
M. Wt: 220.74 g/mol
InChI Key: XUIXYQHGGIUVKY-FVGYRXGTSA-N
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Description

(2S)-2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes a cyclohexyl group, an amino group, and a methylpropanamide moiety. This compound is of interest due to its potential biological activities and its role in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride typically involves the reaction of cyclohexylamine with N-methylpropanamide under specific conditions. The process may include steps such as:

    Formation of the Intermediate: Cyclohexylamine reacts with N-methylpropanamide in the presence of a suitable catalyst.

    Hydrochloride Formation: The intermediate product is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(2S)-2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ephedrine Hydrochloride: Similar in structure but with different biological activities.

    Pseudoephedrine: Shares structural similarities but differs in pharmacological effects.

    Methcathinone Hydrochloride: A related compound with distinct chemical properties.

Uniqueness

(2S)-2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its distinct structure allows for diverse chemical reactions and biological interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H21ClN2O

Molecular Weight

220.74 g/mol

IUPAC Name

(2S)-2-amino-3-cyclohexyl-N-methylpropanamide;hydrochloride

InChI

InChI=1S/C10H20N2O.ClH/c1-12-10(13)9(11)7-8-5-3-2-4-6-8;/h8-9H,2-7,11H2,1H3,(H,12,13);1H/t9-;/m0./s1

InChI Key

XUIXYQHGGIUVKY-FVGYRXGTSA-N

Isomeric SMILES

CNC(=O)[C@H](CC1CCCCC1)N.Cl

Canonical SMILES

CNC(=O)C(CC1CCCCC1)N.Cl

Origin of Product

United States

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